molecular formula C20H23NO3S B2950862 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 955596-79-9

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No. B2950862
CAS RN: 955596-79-9
M. Wt: 357.47
InChI Key: GHALIMTZQOKQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone, also known as DIPE, is a compound that has been widely studied for its potential applications in the field of medicinal chemistry. DIPE is a small molecule that belongs to the class of isoquinolines and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to bind to the sigma-1 receptor, which is involved in a range of cellular processes, including the modulation of ion channels and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This compound has also been shown to modulate the release of cytokines, which are involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone in lab experiments is its relatively simple synthesis method. This compound is also a small molecule, which makes it easier to study its interactions with other molecules. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.

Future Directions

There are several future directions for research on 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone. One area of interest is its potential as a neuroprotective agent. This compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models. Another area of interest is its potential as an antiviral agent. This compound has been shown to inhibit the replication of several viruses, including HIV and HCV. Finally, this compound may have potential as a modulator of the immune system, which could have applications in the treatment of autoimmune diseases.

Synthesis Methods

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedel-Crafts acylation. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine intermediate, which is then cyclized to form the isoquinoline ring. The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including antimicrobial, antitumor, and antiviral properties. This compound has also been investigated for its potential to act as a neuroprotective agent and as a modulator of the immune system.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-15(2)25(23,24)19-9-7-16(8-10-19)13-20(22)21-12-11-17-5-3-4-6-18(17)14-21/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHALIMTZQOKQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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